4-(2-Methoxy-2-oxoethyl)benzoic acid
Overview
Description
4-(2-Methoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 It is known for its unique structure, which includes a benzoic acid moiety substituted with a methoxy-oxoethyl group at the para position
Mechanism of Action
Target of Action
It’s known that the compound has significant biological activity, suggesting it interacts with specific cellular targets .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions, leading to changes in cellular processes .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
Some synthesized compounds related to it have shown significant cytotoxic effects .
Action Environment
It’s known that the compound should be stored in a dry, room temperature environment .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the compound.
Cellular Effects
Benzoic acid derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic acid typically involves the esterification of 4-(carboxymethyl)benzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is carried out at room temperature, and the product is obtained with a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of raw materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-2-oxoethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products include 4-(2-carboxy-2-oxoethyl)benzoic acid.
Reduction: Products include 4-(2-hydroxyethyl)benzoic acid.
Substitution: Products vary depending on the substituent introduced to the aromatic ring.
Scientific Research Applications
4-(2-Methoxy-2-oxoethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-2-oxoethyl)benzoic acid
- 4-(2-Methoxy-2-oxoethyl)phenol
- 4-(2-Methoxy-2-oxoethyl)benzaldehyde
Uniqueness
4-(2-Methoxy-2-oxoethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-(2-methoxy-2-oxoethyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHLJPQDOKZKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87524-66-1 | |
Record name | 4-(2-methoxy-2-oxoethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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